molecular formula C12H26N2O2 B14248178 N-Butyl-O-tert-butyl-L-threoninamide CAS No. 387846-06-2

N-Butyl-O-tert-butyl-L-threoninamide

Cat. No.: B14248178
CAS No.: 387846-06-2
M. Wt: 230.35 g/mol
InChI Key: AIBLLXDMFBUCCD-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-O-tert-butyl-L-threoninamide is a synthetic compound derived from L-threonine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane and catalysts such as boron trifluoride etherate . The process can be summarized as follows:

  • Protection of the hydroxyl group with tert-butyl group.
  • Introduction of the butyl group to the amino group using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of N-Butyl-O-tert-butyl-L-threoninamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-O-tert-butyl-L-threoninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The butyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-Butyl-O-tert-butyl-L-threoninamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Butyl-O-tert-butyl-L-threoninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-O-tert-butyl-L-threoninamide is unique due to the combination of butyl and tert-butyl groups attached to the L-threonine backbone

Properties

CAS No.

387846-06-2

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

(2S,3R)-2-amino-N-butyl-3-[(2-methylpropan-2-yl)oxy]butanamide

InChI

InChI=1S/C12H26N2O2/c1-6-7-8-14-11(15)10(13)9(2)16-12(3,4)5/h9-10H,6-8,13H2,1-5H3,(H,14,15)/t9-,10+/m1/s1

InChI Key

AIBLLXDMFBUCCD-ZJUUUORDSA-N

Isomeric SMILES

CCCCNC(=O)[C@H]([C@@H](C)OC(C)(C)C)N

Canonical SMILES

CCCCNC(=O)C(C(C)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.